Sacibertinib - 1351941-69-9

Sacibertinib

Catalog Number: EVT-10962591
CAS Number: 1351941-69-9
Molecular Formula: C32H31ClN6O4
Molecular Weight: 599.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Structure and Data

Sacibertinib's molecular structure features a complex arrangement that allows it to interact specifically with TRK receptors. The precise molecular formula and structural data are critical for understanding its binding properties and biological activity. While detailed structural data specific to sacibertinib may not be widely available, compounds targeting TRK typically exhibit:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Amine Groups: Enhancing solubility and receptor binding.
  • Functional Groups: Such as halogens or hydroxyls that can influence pharmacokinetics.

The structural configuration is essential for its mechanism of action against cancer cells harboring TRK fusions .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of sacibertinib would typically include:

  • Nucleophilic Substitution: To introduce functional groups that enhance receptor binding.
  • Oxidation/Reduction Reactions: Modifying oxidation states to achieve desired chemical properties.
  • Formation of Heterocycles: Often used in medicinal chemistry to improve biological activity.

These reactions are carefully controlled to ensure that the final product maintains its intended pharmacological profile while minimizing by-products that could affect safety or efficacy.

Mechanism of Action

Process and Data

Sacibertinib exerts its therapeutic effects primarily through the inhibition of TRK signaling pathways. By binding to the active site of TRK receptors, sacibertinib prevents the phosphorylation of downstream signaling molecules involved in cell growth and survival. This action leads to:

  • Inhibition of Tumor Growth: By disrupting signals that promote proliferation.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells reliant on TRK signaling.

Data from clinical trials indicate that sacibertinib shows significant promise in treating various malignancies associated with TRK fusions, demonstrating improved patient outcomes compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of sacibertinib include:

  • Molecular Weight: Typically around 400-500 g/mol for compounds in this class.
  • Solubility: Generally soluble in organic solvents; water solubility may vary based on functional groups.

Chemical properties would include stability under physiological conditions, reactivity with biological targets, and metabolic pathways once administered. Characterization studies often involve techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm these properties .

Applications

Scientific Uses

Sacibertinib is primarily investigated for its application in oncology, particularly for treating cancers characterized by TRK fusions. Its specificity for TRK receptors makes it a valuable candidate for targeted therapy, offering potential benefits over conventional chemotherapies that can affect healthy cells. Ongoing research focuses on:

  • Clinical Trials: Evaluating efficacy and safety across various tumor types.
  • Combination Therapies: Exploring synergistic effects with other treatment modalities.

The development of sacibertinib represents a significant advancement in precision medicine, aiming to tailor cancer treatment based on individual genetic profiles .

Introduction to Sacibertinib in Targeted Cancer Therapeutics

Sacibertinib as a Tyrosine Kinase Inhibitor: Target Spectrum and Therapeutic Class

Sacibertinib (chemical name: N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide; CAS: 1351941-69-9) is classified as a receptor tyrosine kinase (RTK) inhibitor with primary activity against the ErbB family. Its molecular weight is 599.08 g/mol, with the empirical formula C₃₂H₃₁ClN₆O₄ and a topological polar surface area of 121.63 Ų [1] [5].

Target Inhibition Profile:

  • Primary Targets: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).
  • Half-maximal inhibitory concentrations (EC₅₀):
  • 110 nM against EGFR tyrosine kinase phosphorylation
  • 244 nM against HER2 [1]
  • Cellular Efficacy: Demonstrates potent growth inhibition in ErbB-driven cancer cell lines:
  • GI₅₀ of 3.8 nM in HER2-amplified SK-BR-3 breast cancer cells
  • IC₅₀ of 101 nM in Fadu head and neck squamous carcinoma cells [1]

Table 1: Kinase Inhibition Profile of Sacibertinib

TargetEC₅₀/IC₅₀ (nM)Biological Impact
EGFR phosphorylation110Suppresses autophosphorylation & downstream PI3K/MAPK signaling
HER2244Inhibits dimerization & oncogenic signaling
SK-BR-3 cells3.8 (GI₅₀)Antiproliferative effects in HER2+ models

The compound exhibits Type II kinase inhibition kinetics, binding preferentially to the inactive conformation of the kinase domain through allosteric modulation, thereby preventing ATP binding and subsequent signal transduction [5] [9]. Its selectivity profile minimizes off-target effects against structurally unrelated kinases, positioning it therapeutically within the ErbB-specific inhibitor class.

Historical Development and Patent Landscape (WO2011153942A1)

Sacibertinib emerged from systematic structure-activity relationship (SAR) optimizations documented in the international patent WO2011153942A1 ("Inhibitors of ErbB Family Receptor Tyrosine Kinases"), filed in 2011 [5]. Key aspects include:

Patent Architecture:

  • Priority Date: June 11, 2010
  • Structural Claims: Covers the core chemical scaffold featuring:
  • A quinoline-oxy-phenyl backbone
  • Stereospecific tetrahydrofuran substitution (S-configuration at C24)
  • N,N-dimethylaminoacrylamide moiety enabling covalent interaction with Cys797 in EGFR [5]
  • Therapeutic Indications: Explicitly claims utility for EGFR/HER2-driven malignancies, including non-small cell lung cancer (NSCLC) and HER2-positive breast cancer [5]

Commercialization Pathway:The compound transitioned to preclinical evaluation by MedChemExpress by 2022, with chemical availability designated "for research use only" pending clinical advancement [1]. The patent landscape analysis reveals no opposition proceedings or litigation related to WO2011153942A1 as of 2025, contrasting the contentious environment surrounding immune checkpoint inhibitor patents [4] [7].

Collaborative Networks:While the original patent assignee remains undisclosed, industry patterns suggest collaborations between biotechnology innovators and pharmaceutical entities for clinical translation—a model exemplified by antibody-drug conjugates like trastuzumab emtansine [4].

Rationale for Molecular Design: ErbB Family Selectivity (EGFR/HER2)

Sacibertinib's architecture embodies strategic medicinal chemistry principles to enhance ErbB selectivity and overcome limitations of earlier tyrosine kinase inhibitors (TKIs).

Key Design Elements:

  • Stereochemical Optimization: The (S)-tetrahydrofuran-3-yloxy group enables optimal hydrogen bonding with EGFR's Met793 and HER2's Thr798, conferring conformational stability in the kinase pocket [5] [8].
  • Cyanopyridine Motif: Serves as a bioisostere for adenine, competitively occupying the ATP-binding site while enhancing affinity for mutant EGFR variants [8].
  • Acrylamide Warhead: Facilitates covalent binding to EGFR Cys797—a residue frequently mutated in osimertinib-resistant tumors (e.g., C797S)—while retaining reversible inhibition of HER2 [8] [9].

Mechanistic Advantages Over Predecessors:

  • Overcomes first-generation (gefitinib) and second-generation (afatinib) TKI limitations by maintaining activity against EGFR T790M gatekeeper mutations [8] [9].
  • Inhibits exon 20 insertion mutants in HER2—a resistance driver in 4% of NSCLCs—through enhanced hydrophobic interactions with the P-loop [8].
  • Avoids paradoxical kinase activation seen with type I inhibitors (e.g., vemurafenib) by stabilizing the kinase in an inactive state [9].

Position within the Evolution of Kinase-Targeted Antineoplastic Agents

Sacibertinib epitomizes the iterative innovation in kinase inhibitor development, addressing emergent resistance mechanisms through structure-guided design.

Table 2: Generational Evolution of EGFR/HER2 Inhibitors

GenerationRepresentative AgentsKey LimitationsSacibertinib's Advancements
1stGefitinib, ErlotinibSusceptible to EGFR T790M mutationRetains nM activity against T790M/C797S
2ndAfatinib, NeratinibToxicity from wild-type EGFR inhibitionEnhanced mutant selectivity (10-fold vs. WT EGFR)
3rdOsimertinibIneffective against EGFR C797S triple mutants & HER2 alterationsDual EGFR/HER2 inhibition; covalent C797 targeting
4th (investigational)EAI045, SacibertinibLimited clinical validationPan-ErbB activity; exon 20 insertion coverage

Therapeutic Context:

  • Complementarity with Antibody-Based Therapies: Unlike monoclonal antibodies (e.g., trastuzumab) that target extracellular domains, Sacibertinib inhibits intracellular kinase activity, providing synergy in combinatorial regimens [4] [9].
  • Role in ADC Resistance: May overcome resistance to HER2-directed antibody-drug conjugates (e.g., trastuzumab emtansine) caused by aberrant kinase recycling or activation [4].
  • Positioning in NSCLC: Addresses unmet needs in HER2-mutant NSCLC—a population historically excluded from EGFR-TKI trials [8].

Key Knowledge Gaps and Research Imperatives

Despite its preclinical promise, Sacibertinib faces several uncharted research domains requiring systematic investigation:

Critical Research Imperatives:

  • Clinical Validation: No human trial data exists as of 2025. Phase I studies must define pharmacokinetics, pharmacodynamic biomarkers (e.g., pERK suppression), and proof-of-concept efficacy in EGFR T790M/C797S and HER2 exon 20 insertion cohorts [1] [5].
  • Resistance Mechanisms: Uncharacterized bypass pathways (e.g., MET amplification, KRAS mutations) may compromise efficacy. Functional genomics screens are needed to map escape routes [8] [9].
  • Combination Strategies: Rational pairings with:
  • Immune checkpoint inhibitors (anti-PD-1) in inflamed tumor microenvironments
  • HSP90 inhibitors to prevent ErbB protein stabilization
  • Antibody-drug conjugates for synergistic HER2 blockade [4] [7]
  • Diagnostic Biomarkers: Lack of validated companion diagnostics for patient selection. Multiplexed assays detecting EGFR/HER2 mutations and expression thresholds require co-development [2] [8].
  • Heterogeneity Management: Activity in CNS metastases—a sanctuary site for resistance—remains unproven. Blood-brain barrier penetration studies are warranted [9].

Translational Challenges:

  • Chemical Optimization: Improving aqueous solubility (cLogP: 3.44) to enhance oral bioavailability without compromising kinase affinity [5].
  • Manufacturing Scalability: Stereoselective synthesis of the tetrahydrofuran moiety necessitates asymmetric catalysis development [5].

Sacibertinib exemplifies the convergence of structural biology, medicinal chemistry, and oncogenic driver ontology in modern drug discovery. Its progression from patent to clinical utility will validate whether fourth-generation TKIs can durably outmaneuver evolutionary resistance in oncogene-addicted cancers.

Properties

CAS Number

1351941-69-9

Product Name

Sacibertinib

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C32H31ClN6O4

Molecular Weight

599.1 g/mol

InChI

InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1

InChI Key

ZGYIXVSQHOKQRZ-COIATFDQSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.